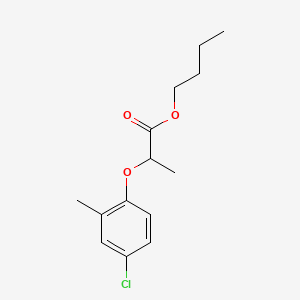
Butyl 2-(4-chloro-2-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of phenoxypropanoic acid and is characterized by the presence of a butyl ester group, a chlorinated aromatic ring, and a methyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propanoic acid.
Reduction: Formation of butyl 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Butyl 2-(4-chloro-2-methylphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural plant hormones. The compound can bind to receptor sites, triggering a cascade of biochemical reactions that influence plant growth and development. The exact molecular pathways and targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(4-chloro-2-methylphenoxy)acetate
- Octyl 2-(4-chloro-2-methylphenoxy)propanoate
- Ethyl 2-(4-chloro-2-methylphenoxy)propanoate
Uniqueness
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester group and the presence of both chlorine and methyl substituents on the aromatic ring. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
97659-37-5 |
|---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
butyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















